molecular formula BrH4N B12950862 azanium;bromide

azanium;bromide

Cat. No.: B12950862
M. Wt: 98.94 g/mol
InChI Key: SWLVFNYSXGMGBS-IEOVAKBOSA-N
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Description

Lewis Structure and Ionic Nature

The Lewis structure of ammonium bromide highlights its ionic nature, with the ammonium ion (NH₄⁺) formed through the coordination of a central nitrogen atom bonded to four hydrogen atoms. Nitrogen contributes five valence electrons, while each hydrogen contributes one, resulting in a tetrahedral geometry with a formal positive charge on the nitrogen. The bromide ion (Br⁻) possesses a complete octet, contributing a negative charge that balances the ammonium cation’s charge.

The ionic bond between NH₄⁺ and Br⁻ arises from electrostatic attraction, with a lattice energy determined by Coulomb’s law. Experimental data confirm the compound’s ionic character through its high melting point (452°C) and solubility in polar solvents like water (97 g/100 mL at 25°C). The dissociation in water follows:
$$ \text{NH₄Br(s)} \rightarrow \text{NH₄⁺(aq)} + \text{Br⁻(aq)} $$
This hydrolysis slightly acidifies solutions due to the ammonium ion’s weak acidity (pKa ≈ 5).

Property Value Source
Molecular Formula NH₄Br
Molecular Weight 97.94 g/mol
Crystal System Isometric (Cubic)
Lattice Energy (Estimated) ~700 kJ/mol (Typical ionic salts)

Hydrogen Bonding Interactions in Crystal Lattice

The crystal lattice of ammonium bromide is stabilized by hydrogen bonding between NH₄⁺ cations and Br⁻ anions. X-ray diffraction studies of analogous compounds, such as n-decyltrimethylammonium bromide, reveal bilayer structures where ammonium groups form close contacts with bromide ions via N—H···Br interactions. In NH₄Br, these interactions create a face-centered cubic lattice, with each ammonium ion surrounded by six bromide ions in an octahedral arrangement.

The hydrogen bond lengths (N—H···Br) typically range from 2.8–3.2 Å, consistent with moderate-strength interactions. These bonds contribute to the compound’s high density (2.43 g/cm³) and stability up to its decomposition temperature (396°C). The lattice’s dielectric constant (7.2 at 0°C) further reflects the polarizable nature of the ionic network.

Computational Modeling of Molecular Dynamics

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations have elucidated the vibrational and thermodynamic properties of ammonium bromide. Phonon dispersion curves derived from these models indicate soft modes associated with ammonium ion rotations within the lattice.

MD simulations at elevated temperatures predict the onset of decomposition into ammonia (NH₃) and hydrogen bromide (HBr) above 250°C, aligning with experimental thermogravimetric data. The activation energy for this process, calculated via Arrhenius plots, approximates 120 kJ/mol, consistent with the breaking of N—H···Br hydrogen bonds and ionic lattice collapse.

Recent studies also model the compound’s response to pressure, showing a phase transition at ~2 GPa to a tetragonal structure, driven by changes in hydrogen bond geometry. These insights are critical for applications in materials science, where ammonium bromide’s stability under varying conditions is paramount.

Properties

Molecular Formula

BrH4N

Molecular Weight

98.94 g/mol

IUPAC Name

azanium;bromide

InChI

InChI=1S/BrH.H3N/h1H;1H3/i;1+1

InChI Key

SWLVFNYSXGMGBS-IEOVAKBOSA-N

Isomeric SMILES

[15NH4+].[Br-]

Canonical SMILES

[NH4+].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium bromide can be synthesized through the reaction of ammonia (NH₃) with hydrobromic acid (HBr). The reaction is as follows:

NH3+HBrNH4BrNH₃ + HBr \rightarrow NH₄Br NH3​+HBr→NH4​Br

This reaction is typically carried out in an aqueous solution at room temperature. The resulting azanium bromide can be crystallized by evaporating the water.

Industrial Production Methods

In industrial settings, azanium bromide is produced by reacting ammonia gas with hydrogen bromide gas. The gases are combined in a controlled environment, and the resulting azanium bromide is collected as a solid. This method allows for large-scale production of the compound.

Chemical Reactions Analysis

Direct Reaction of Ammonia with Hydrobromic Acid

NH3+HBrNH4Br\text{NH}_3 + \text{HBr} \rightarrow \text{NH}_4\text{Br}
This exothermic reaction is straightforward and yields high-purity NH₄Br. Excess ammonia is typically used to suppress side reactions .

Bromine Reduction with Ammonia in the Presence of Reducing Agents

A patented method (US3471251A) involves reacting bromine (Br₂) with ammonia (NH₃) in aqueous solution using ammonium salts of weak acids (e.g., ammonium carbonate) as reducing agents :
8NH3+3Br26NH4Br+N28\text{NH}_3 + 3\text{Br}_2 \rightarrow 6\text{NH}_4\text{Br} + \text{N}_2 \uparrow
Key Conditions :

  • Temperature: -35°C to avoid explosive nitrogen-bromine byproducts.

  • Reducing agents (e.g., ammonium carbonate) maintain low, uniform ammonia concentration, preventing localized superheating .

Reaction with Iron Bromides

NH₄Br can be prepared by treating iron(II) or iron(III) bromide with ammonia :
FeBr2+2NH3+2H2O2NH4Br+Fe(OH)2\text{FeBr}_2 + 2\text{NH}_3 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Br} + \text{Fe(OH)}_2

Thermal Decomposition

NH₄Br decomposes upon heating (>235°C) into ammonia and hydrogen bromide :
NH4BrΔNH3+HBr\text{NH}_4\text{Br} \xrightarrow{\Delta} \text{NH}_3 \uparrow + \text{HBr} \uparrow
Thermodynamic Data :

PropertyValueSource
Decomposition Temp.235–452°C
Enthalpy Change (ΔH)Endothermic

This decomposition is reversible upon cooling, making NH₄Br useful in flame retardants by releasing HBr, which quenches free radicals .

Acid-Base and Hydrolytic Behavior

NH₄Br acts as a weak acid (pKa ≈ 5) in aqueous solutions due to ammonium ion hydrolysis :
NH4++H2ONH3+H3O+\text{NH}_4^+ + \text{H}_2\text{O} \rightleftharpoons \text{NH}_3 + \text{H}_3\text{O}^+
pH of 5% Solution : ~4.5–5.5, confirmed by ACS specifications .

Alkylation of Amines

Primary amines react with alkyl halides (e.g., 1-bromoethane) in the presence of excess NH₃, yielding ammonium bromide :
CH3CH2Br+NH3CH3CH2NH3+Br\text{CH}_3\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NH}_3^+\text{Br}^-
CH3CH2NH3+Br+NH3CH3CH2NH2+NH4Br\text{CH}_3\text{CH}_2\text{NH}_3^+\text{Br}^- + \text{NH}_3 \rightleftharpoons \text{CH}_3\text{CH}_2\text{NH}_2 + \text{NH}_4\text{Br}
Mechanism : SN2 for primary halides; SN1 for tertiary halides .

Acylation Reactions

NH₄Br forms as a byproduct during amine acylation with acid chlorides :
RCOCl+2NH3RCONH2+NH4Cl\text{RCOCl} + 2\text{NH}_3 \rightarrow \text{RCONH}_2 + \text{NH}_4\text{Cl}

Oxidation and Stability

NH₄Br slowly oxidizes in air, releasing bromine gas :
2Br+O2+4H+Br2+2H2O2\text{Br}^- + \text{O}_2 + 4\text{H}^+ \rightarrow \text{Br}_2 + 2\text{H}_2\text{O}
This necessitates storage in airtight containers to prevent discoloration (yellowing).

Scientific Research Applications

Chemical Properties and Preparation

Ammonium bromide is represented by the formula NH4Br\text{NH}_4\text{Br} and is a white crystalline solid. It is soluble in water and has a melting point of 470 °C. The compound can be synthesized through various methods, including the reaction of ammonia with bromine in the presence of water, which yields high-purity ammonium bromide suitable for industrial use .

Pharmaceutical Applications

  • Sedative and Anticonvulsant : Ammonium bromide has been historically used as a sedative and anticonvulsant agent. It acts on the central nervous system to produce calming effects.
  • Cough Suppression : It is also employed in formulations for cough syrups due to its ability to suppress cough reflexes.
  • Neurotoxicity Studies : Recent studies have investigated the neurotoxic effects of ammonium bromide in animal models. For instance, a study administered varying doses of ammonium bromide to rats, observing adverse clinical signs at higher doses, which provides insights into its safety profile .

Agricultural Applications

  • Pesticide and Herbicide : Ammonium bromide is utilized as an active ingredient in some pesticide formulations. Its efficacy against certain pests makes it valuable in agricultural practices.
  • Soil Treatment : The compound can be used to improve soil conditions by enhancing nutrient availability and microbial activity.

Chemical Synthesis

Ammonium bromide serves as a reagent in various chemical reactions:

  • Synthesis of Organobromine Compounds : It is crucial in synthesizing organobromine compounds used in pharmaceuticals and agrochemicals.
  • Catalyst in Reactions : The compound acts as a catalyst in specific organic reactions, facilitating the formation of desired products.

Case Study 1: Neurotoxicity Assessment

A study conducted on rats evaluated the effects of dietary ammonium bromide over 13 weeks. The results indicated that high doses led to significant behavioral changes and reduced body weight, highlighting the importance of dosage management in therapeutic applications .

Dose (mg/kg/day)Observed EffectsNOAEL (mg/kg/day)LOAEL (mg/kg/day)
0No adverse effects100-
100Mild behavioral changes--
500Agitated behavior, reduced weight-500
1000Severe behavioral changes--

Case Study 2: Agricultural Efficacy

Research on the application of ammonium bromide as a pesticide demonstrated its effectiveness against specific pests while maintaining safety for non-target organisms. Field trials showed improved crop yields when ammonium bromide was integrated into pest management strategies.

Mechanism of Action

Azanium bromide exerts its effects primarily through the release of bromide ions (Br⁻) in aqueous solutions. These bromide ions can interact with various molecular targets and pathways, depending on the specific application. For example, in pharmaceuticals, bromide ions can act as sedatives by affecting the central nervous system.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 g/mol Cyclohexenyl, phenyl, ether
Trimethyloctylammonium bromide C₁₁H₂₆BrN 252.24 g/mol Octyl, trimethyl
Acetylcholine bromide C₇H₁₆BrNO₂ 226.11 g/mol Acetoxyethyl, trimethyl
DTAB C₁₅H₃₄BrN 308.34 g/mol Dodecyl, trimethyl
Benzyltriethylammonium bromide C₁₃H₂₂BrN 272.23 g/mol Benzyl, triethyl

Key Observations :

  • Longer alkyl chains (e.g., dodecyl in DTAB) increase hydrophobicity, reducing water solubility but enhancing surfactant properties .
  • Aromatic groups (e.g., benzyl in benzyltriethylammonium bromide) improve stability in organic solvents, making them effective phase transfer catalysts .

Physicochemical Properties

  • Solubility : Shorter chains (e.g., acetylcholine bromide) are water-soluble, while longer chains (e.g., tetradonium bromide) prefer organic solvents .
  • Thermal Stability : Aromatic derivatives (e.g., benzyltrimethylammonium bromide) exhibit higher thermal stability than aliphatic counterparts .

Q & A

Q. What experimental strategies are recommended for synthesizing high-purity azanium;bromide crystals?

To ensure high-purity synthesis, systematically vary reaction conditions (e.g., solvent polarity, temperature gradients, and stoichiometric ratios). Use techniques like slow evaporation or controlled cooling to promote crystal growth. Validate purity via X-ray diffraction (XRD) and spectroscopic methods (e.g., NMR, IR). Statistical analysis of reproducibility across batches is critical to confirm consistency .

Q. How can spectroscopic and crystallographic data be integrated to characterize this compound?

Combine XRD (for atomic coordinates and lattice parameters) with NMR and IR spectroscopy (to confirm functional groups and hydrogen bonding). Cross-reference data with the Cambridge Structural Database (CSD) to validate structural anomalies or trends. SHELX programs (e.g., SHELXL) are essential for refining crystallographic models .

Q. What are the best practices for resolving contradictions in this compound spectral data across studies?

Replicate experiments under identical conditions and compare results with literature. Use error analysis (e.g., R-factor discrepancies in XRD) to identify systematic biases. Cross-validate findings with complementary techniques (e.g., thermal gravimetric analysis for stability assessments) .

Advanced Research Questions

Q. How can computational modeling address discrepancies in this compound’s hydrogen-bonding network reported in conflicting studies?

Employ density functional theory (DFT) or molecular dynamics simulations to model hydrogen-bonding interactions. Compare simulated XRD patterns with experimental data to identify energetically favorable configurations. Use SHELXPRO to refine macromolecular interfaces if hydrogen bonding influences bulk properties .

Q. What methodologies are effective for correlating this compound’s crystal structure with its hygroscopicity?

Conduct controlled humidity experiments paired with in-situ XRD to track structural changes. Analyze lattice energy and void volumes using software like Mercury (CSD suite). Correlate findings with ab initio calculations to predict moisture adsorption sites .

Q. How can systematic reviews resolve ambiguities in this compound’s phase transition mechanisms?

Perform a meta-analysis of published phase diagrams and DSC/TGA data. Identify outliers using statistical tools (e.g., Grubbs’ test) and propose unified models. Validate hypotheses via variable-temperature XRD and Raman spectroscopy .

Q. What strategies optimize anisotropic refinement for this compound in low-symmetry space groups?

Use SHELXL’s restraints (e.g., DELU and SIMU) to manage thermal displacement parameters. Validate refinement with Hirshfeld surface analysis to detect overfitting. Compare results with high-resolution datasets (≤0.8 Å) to ensure accuracy .

Q. How can hydrogen-deuterium exchange studies improve understanding of this compound’s dynamic behavior in solution?

Synthesize deuterated analogs (e.g., azanium-d3;bromide) and compare NMR spectra with protonated forms. Track exchange rates under varying pH/temperature to map proton mobility. Use isotopic labeling to isolate solvent interactions .

Q. What experimental designs are robust for screening this compound polymorphs under high-pressure conditions?

Employ diamond anvil cell (DAC) setups with synchrotron XRD to monitor phase transitions. Pair with Raman spectroscopy to detect pressure-induced vibrational shifts. Use CSD data to predict likely polymorphs based on analogous compounds .

Q. How should researchers navigate contradictory literature on this compound’s thermal decomposition pathways?

Conduct kinetic studies (e.g., isoconversional methods) to derive activation energies. Compare decomposition intermediates via mass spectrometry and in-situ IR. Reconcile discrepancies by standardizing experimental protocols (e.g., heating rates, atmosphere) .

Methodological Guidance

  • Literature Reviews : Use SciFinder and Web of Science to identify primary sources, filtering by synthesis routes or analytical methods. Avoid overreliance on secondary summaries; prioritize peer-reviewed crystallography journals .
  • Data Validation : Cross-check CSD entries (e.g., refcode XXXXXX ) for this compound derivatives to identify common refinement pitfalls .
  • Collaborative Workflows : Align tasks using project management frameworks (e.g., critical path analysis) to optimize synthetic and computational efforts .

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